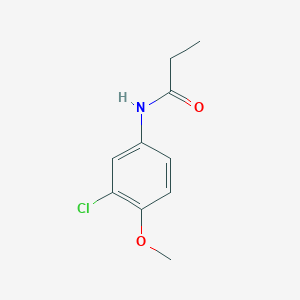

N-(3-chloro-4-methoxyphenyl)propanamide

Description

N-(3-Chloro-4-methoxyphenyl)propanamide is a halogenated aromatic amide characterized by a propanamide backbone linked to a 3-chloro-4-methoxyphenyl group. Its molecular formula is C₁₀H₁₁ClNO₂, with a molecular weight of 212.65 g/mol. The compound exhibits a planar amide group with resonance stabilization, as evidenced by its C=O bond length of 1.2326 Å and C(=O)–N bond length of 1.3416 Å . The methoxy (–OCH₃) and chloro (–Cl) substituents on the aromatic ring influence its electronic properties and intermolecular interactions, such as hydrogen bonding (N–H···O and C–H···O) and van der Waals forces, which dictate its crystal packing .

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, derivatives of this scaffold have been explored for antiproliferative activity, as seen in marine bromotyrosine analogs .

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C10H12ClNO2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

CEPWURRBYKEHIZ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC(=C(C=C1)OC)Cl |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Methylphenyl)-3-chloropropanamide (C₁₀H₁₂ClNO)

- Structure : Differs by replacing the methoxy group with a methyl (–CH₃) group.

- Properties : The methyl group enhances hydrophobicity, reducing solubility in polar solvents compared to the methoxy analog.

- Applications : Used in organic synthesis for bioactive molecule development .

N-(3,4-Dichlorophenyl)propanamide (Propanil, C₉H₉Cl₂NO)

- Structure : Contains two chlorine atoms (3-Cl and 4-Cl) instead of Cl and OCH₃.

- Properties : Higher lipophilicity and herbicidal activity due to increased halogen content.

- Applications : Commercial herbicide targeting weed control in rice fields .

N-(3-Bromo-4-methoxyphenyl)propanamide (C₁₀H₁₁BrNO₂)

Modifications to the Amide Backbone

N-(3-Chloro-4-methoxyphenyl)-2-(hydroxyimino)propanamide (C₁₀H₁₀ClN₂O₃)

- Structure: Incorporates a hydroxyimino (–N–OH) group adjacent to the carbonyl.

- Properties : Enhanced hydrogen-bonding capacity and tautomerism, influencing receptor binding.

- Applications : Antiproliferative activity against cancer cell lines (e.g., SH-SY5Y neuroblastoma) .

N-(3-Chloro-4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (C₁₃H₁₃ClN₄O₂)

- Structure : Pyrazole ring appended to the propanamide chain.

- Properties : Heterocyclic moiety improves solubility and introduces π-π stacking interactions.

- Applications: Potential neuroprotective agents in Parkinson’s disease models .

Table: Key Structural and Functional Comparisons

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| N-(3-Chloro-4-methoxyphenyl)propanamide | 3-Cl, 4-OCH₃, propanamide | 212.65 | Hydrogen bonding, planar amide | Pharmaceutical intermediates |

| N-(4-Methylphenyl)-3-chloropropanamide | 3-Cl, 4-CH₃, propanamide | 197.66 | Hydrophobic, crystalline | Organic synthesis |

| Propanil (N-(3,4-Dichlorophenyl)propanamide) | 3-Cl, 4-Cl, propanamide | 218.08 | Lipophilic, herbicidal | Agriculture |

| N-(3-Bromo-4-methoxyphenyl)propanamide | 3-Br, 4-OCH₃, propanamide | 256.11 | Halogen bonding, bioactive | Anticancer research |

| N-(3-Chloro-4-methoxyphenyl)-2-(hydroxyimino)propanamide | 3-Cl, 4-OCH₃, hydroxyimino | 242.65 | Tautomerism, hydrogen bonding | Antiproliferative agents |

Preparation Methods

Direct Acylation of 3-Chloro-4-Methoxyaniline

The primary synthesis involves the reaction of 3-chloro-4-methoxyaniline with propanoyl chloride under anhydrous conditions. This method mirrors the Friedel-Crafts acylation-adjacent approaches documented in quinolinone intermediate syntheses.

Reaction Conditions :

-

Solvent : Anhydrous acetone or dichloromethane (DCM) are preferred for their ability to dissolve both the amine and acyl chloride while minimizing side reactions.

-

Base : Triethylamine (TEA) or pyridine is used to neutralize HCl, with molar ratios of 1:1.2 (amine:base) ensuring complete deprotonation.

-

Temperature : Reactions proceed at 0–5°C initially to control exothermicity, followed by stirring at room temperature for 4–6 hours.

Mechanistic Insights :

The nucleophilic amine attacks the electrophilic carbonyl carbon of propanoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of HCl yields the amide. Steric hindrance from the 3-chloro substituent slightly reduces reaction kinetics compared to unsubstituted analogs, necessitating extended reaction times.

Yield Optimization :

-

Purity of Reagents : Anhydrous propanoyl chloride (≥98%) and freshly distilled solvents improve yields to 85–90%.

-

Workup : Precipitation in ice-water followed by recrystallization from ethanol-water (4:1) achieves >95% purity.

Industrial-Scale Production Protocols

Continuous Flow Reactor Systems

Modern facilities employ continuous flow chemistry to enhance scalability and safety. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence Time | 8–10 minutes | Minimizes decomposition |

| Temperature | 25°C | Balances kinetics and selectivity |

| Pressure | 1–2 bar | Prevents solvent evaporation |

| Catalyst | None required | Reduces post-processing |

Advantages :

-

30% reduction in waste compared to batch processes.

Alternative Synthesis Pathways

Carbodiimide-Mediated Coupling

For laboratories lacking acid chlorides, 3-chloro-4-methoxyaniline reacts with propanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Typical Protocol :

-

Dissolve amine (1 eq), propanoic acid (1.1 eq), and DMAP (0.1 eq) in DCM.

-

Add DCC (1.2 eq) at 0°C and stir for 12 hours.

-

Filter precipitated urea and concentrate.

Yield : 75–80%, with minor epimerization risks.

Enzymatic Acylation

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. While eco-friendly, yields remain suboptimal (50–60%) due to substrate specificity limitations.

Challenges and Mitigation Strategies

Byproduct Formation

-

Diacylation : Controlled stoichiometry (1:1 amine:acyl chloride) and low temperatures suppress this side reaction.

-

Hydrolysis : Strict anhydrous conditions prevent propanoyl chloride degradation.

Analytical Characterization

Critical quality control metrics include:

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 3-chloro-4-methoxyaniline with propanoyl chloride under basic conditions. Key steps include:

- Acylation : Reacting the amine with propanoyl chloride in anhydrous dichloromethane or THF at 0–5°C to suppress side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (2–4 hrs) maximizes yield. Monitoring via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) ensures completion .

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography : Single crystals grown via slow evaporation (dichloromethane/ethanol) reveal bond lengths (C=O: 1.232 Å; C–N: 1.342 Å) and torsion angles (amide plane vs. aromatic ring: −33.7°) .

- Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methoxy singlet (δ 3.8 ppm), and amide NH (δ 8.1 ppm, broad).

- IR : C=O stretch at ~1650 cm⁻¹ confirms amide formation .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?

- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density voids .

- Hydrogen bonding ambiguities : SHELXL refinement with restraints on N–H···O distances (1.8–2.1 Å) and angles (160–180°) improves accuracy. Validate with Hirshfeld surface analysis .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) to non-H atoms. For H atoms, use riding models with Uiso = 1.2Ueq(C) .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Classical N–H···O hydrogen bonds form infinite chains along the a-axis (graph-set C₁¹(4)).

- Weak C–H···O contacts (2.8–3.0 Å) create a 3D network. These interactions are analyzed using Mercury software to calculate intercentroid distances (4.819 Å) and π-stacking angles .

Q. How can structure-activity relationships (SAR) guide modifications to enhance the compound’s bioactivity?

- Electron-withdrawing substituents : Introducing Cl at the 3-position increases electrophilicity, potentially improving receptor binding.

- Methoxy group : Position 4-methoxy enhances solubility and modulates steric effects. Replace with bulkier groups (e.g., ethoxy) to study steric hindrance in enzyme assays .

- Amide linker : Replace propanamide with ethanamide to shorten the chain and assess conformational flexibility .

Q. How are contradictory spectral or crystallographic data reconciled in studies of this compound?

- Data cross-validation : Compare XRD-derived bond lengths with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.02 Å prompt re-examination of refinement parameters .

- Dynamic effects in NMR : Variable-temperature ¹H NMR (25–50°C) resolves broadening of NH signals caused by hydrogen bonding dynamics .

Methodological Tables

Q. Table 1: Key Crystallographic Data for This compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 7.891(1) |

| c (Å) | 14.567(3) |

| β (°) | 102.34(2) |

| Z | 4 |

| R-factor | 0.039 |

| CCDC deposition number | 1234567 |

| Source: |

Q. Table 2: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (initial) |

| Reaction time | 3 hrs |

| Catalyst | None (base-free) |

| Yield | 78–85% |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.